molecular formula C15H10O7 B029966 Viscidulin I CAS No. 92519-95-4

Viscidulin I

Cat. No.: B029966
CAS No.: 92519-95-4
M. Wt: 302.23 g/mol
InChI Key: NULZZCUABWZIRV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Viscidulin I can be synthesized through various chemical reactions involving flavonoid precursors. One common method involves the use of 2,6-dihydroxyacetophenone and 3,5,7-trihydroxy-4H-chromen-4-one as starting materials. The reaction typically requires acidic or basic conditions to facilitate the formation of the flavonoid structure .

Industrial Production Methods

Industrial production of this compound often involves extraction from the rhizome of Scutellaria baicalensis. The extraction process can be optimized based on the specific requirements, such as the desired purity and yield . The extracted compound is then purified using techniques like column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Viscidulin I undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted flavonoid derivatives, which can exhibit different biological activities and properties .

Comparison with Similar Compounds

Viscidulin I is similar to other flavonoids such as baicalein, wogonin, and scutellarein. it is unique in its specific structure and biological activities . For example:

These compounds share similar flavonoid structures but differ in their specific functional groups and biological activities, making each compound unique in its applications and effects .

Properties

IUPAC Name

2-(2,6-dihydroxyphenyl)-3,5,7-trihydroxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O7/c16-6-4-9(19)12-10(5-6)22-15(14(21)13(12)20)11-7(17)2-1-3-8(11)18/h1-5,16-19,21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NULZZCUABWZIRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20239032
Record name 2-(2,6-Dihydroxyphenyl)-3,5,7-trihydroxychromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20239032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92519-95-4
Record name Viscidulin I
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092519954
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2,6-Dihydroxyphenyl)-3,5,7-trihydroxychromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20239032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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